molecular formula C11H8ClN3S B8559814 8-Chloromethyl-10H-pyrazino[2,3-b][1,4]benzothiazine

8-Chloromethyl-10H-pyrazino[2,3-b][1,4]benzothiazine

Cat. No. B8559814
M. Wt: 249.72 g/mol
InChI Key: ILJXLNAFENZJAG-UHFFFAOYSA-N
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Patent
US06518423B1

Procedure details

Into 250 ml of a solution of 26.9 g of 8-chloromethyl-10-methoxymethyl-10H-pyrazino[2,3-b][1,4]benzothiazine in methylene chloride was dropped 50 ml of trifluoroacetic acid at 0° C. After reacting at room temperature for 12 hours, the reaction mixture was cooled to 0° C. and neutralized by adding an aqueous solution of sodium hydrogencarbonate. The crystals thus precipitated were taken up by filtration and washed successively with water and diethyl ether to thereby give 19.1 g of the title compound as yellow crystals.
[Compound]
Name
solution
Quantity
250 mL
Type
reactant
Reaction Step One
Name
8-chloromethyl-10-methoxymethyl-10H-pyrazino[2,3-b][1,4]benzothiazine
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]2[S:11][C:10]3[N:12]=[CH:13][CH:14]=[N:15][C:9]=3[N:8](COC)[C:7]=2[CH:19]=1.FC(F)(F)C(O)=O.C(=O)([O-])O.[Na+]>C(Cl)Cl>[Cl:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]2[S:11][C:10]3[N:12]=[CH:13][CH:14]=[N:15][C:9]=3[NH:8][C:7]=2[CH:19]=1 |f:2.3|

Inputs

Step One
Name
solution
Quantity
250 mL
Type
reactant
Smiles
Name
8-chloromethyl-10-methoxymethyl-10H-pyrazino[2,3-b][1,4]benzothiazine
Quantity
26.9 g
Type
reactant
Smiles
ClCC=1C=CC2=C(N(C3=C(S2)N=CC=N3)COC)C1
Name
Quantity
50 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were taken up by filtration
WASH
Type
WASH
Details
washed successively with water and diethyl ether

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClCC=1C=CC2=C(NC3=C(S2)N=CC=N3)C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.1 g
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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